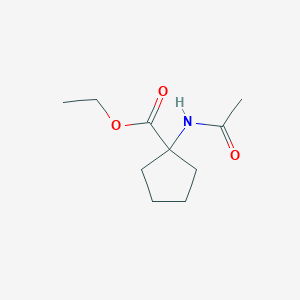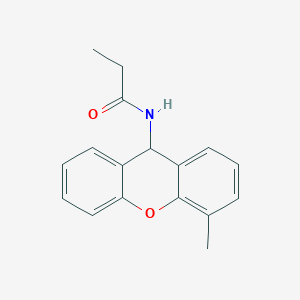
Cycloheptanemalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanemalonic acid is an organic compound with the molecular formula C10H16O4. It features a seven-membered carbon ring with two carboxylic acid groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptanemalonic acid can be synthesized through several methodsThe reaction typically requires a catalyst and specific temperature conditions to ensure the formation of the seven-membered ring .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptanemalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: Halogenated cycloheptane derivatives.
Aplicaciones Científicas De Investigación
Cycloheptanemalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which cycloheptanemalonic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the seven-membered ring structure allows for unique conformational flexibility, which can affect its binding properties and reactivity .
Comparación Con Compuestos Similares
Cyclohexanemalonic acid: Similar structure but with a six-membered ring.
Cyclooctanemalonic acid: Similar structure but with an eight-membered ring.
Cyclopentanemalonic acid: Similar structure but with a five-membered ring
Uniqueness: Cycloheptanemalonic acid is unique due to its seven-membered ring, which provides distinct chemical and physical properties compared to its six- and eight-membered counterparts.
Propiedades
Número CAS |
4448-73-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-cycloheptylpropanedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Clave InChI |
IJIFDBVPIQGMKO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)





![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)

![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)

